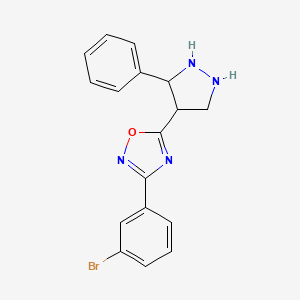

3-(3-Bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(3-bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O/c18-13-8-4-7-12(9-13)16-20-17(23-22-16)14-10-19-21-15(14)11-5-2-1-3-6-11/h1-9,14-15,19,21H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSXVIVERVNICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(NN1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-Bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 404.31 g/mol

- CAS Number : 1251709-76-8

The structure features a bromophenyl group and a phenylpyrazolidin moiety, which contribute to its biological properties.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-oxadiazole ring have shown effectiveness against various bacterial strains. A study demonstrated that derivatives with similar structures to our compound displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. A related compound, 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole , was evaluated for its cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-453). The study revealed that certain substitutions on the oxadiazole ring enhanced cytotoxicity and induced apoptosis in cancer cells . This suggests that this compound may also possess similar anticancer properties due to structural similarities.

The mechanism by which oxadiazole derivatives exert their biological effects often involves interaction with specific cellular targets. For example:

- Estrogen Receptor Modulation : Some oxadiazole derivatives have been shown to bind to estrogen receptors, influencing cancer cell growth .

- DNA Interaction : The ability of these compounds to induce DNA damage in cancer cells has been noted, leading to apoptosis .

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

In a specific study focusing on the anticancer properties of oxadiazoles similar to our compound:

- Synthesis : Various 1,3,4-oxadiazoles were synthesized and characterized.

- Testing : The compounds were tested against MCF-7 breast cancer cells.

- Results : Compounds with methoxy and methyl substitutions showed significant cytotoxicity with IC50 values indicating effective dose ranges for inducing cell death through apoptosis mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Key Observations :

- Bromophenyl vs. Fluorophenyl : Bromine’s higher electronegativity and steric bulk (compared to fluorine in Ataluren) may enhance binding affinity to hydrophobic enzyme pockets .

- Pyrazolidine vs. Quinuclidine : Both are nitrogen-containing bicyclic groups, but pyrazolidine’s conformational flexibility may improve target adaptability compared to rigid quinuclidine .

- Insecticidal vs. Anticancer : The anthranilic diamide scaffold (e.g., 3IIl) demonstrates substituent-driven specificity, where bromophenyl and sulphonyl groups enhance insecticidal activity, while pyrazolidine derivatives may favor mammalian enzyme inhibition .

Insights :

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Analysis :

- Larger polar surface areas (>70 Ų) in analogues like 3IIl correlate with insecticidal activity, possibly due to target interactions in hydrophilic enzyme pockets .

Preparation Methods

Amidoxime Formation from 3-Bromobenzonitrile

- Charge 3-bromobenzonitrile (10 mmol) into ethanol (40 mL)

- Add hydroxylamine hydrochloride (20 mmol) and triethanolamine (32 mL)

- Reflux at 80°C for 12 hr under N₂ atmosphere

- Concentrate under reduced pressure and crystallize from ice-water

Characterization Data :

O-Acylation with Chloroacetic Acid

- Dissolve 3-(3-bromophenyl)amidoxime (5 mmol) in anhydrous CH₂Cl₂

- Add chloroacetic acid (6 mmol) and N,N-diisopropylethylamine (10 mmol)

- Stir at 0°C for 2 hr

- Wash organic layer with 5% HCl (3 × 20 mL)

Intermediate : O-(Chloroacetyl)-3-(3-bromophenyl)amidoxime

- Yield : 82%

- MS (ESI) : m/z 316 [M+H]⁺

Preparation of 3-Phenylpyrazolidin-4-amine

Pyrazolidine Ring Construction

| Component | Quantity | Role |

|---|---|---|

| Ethyl acetoacetate | 15 mmol | β-Ketoester |

| Benzaldehyde | 15 mmol | Aldehyde |

| Ammonium acetate | 30 mmol | Amine source |

| Ethanol | 50 mL | Solvent |

- Reflux components at 80°C for 6 hr

- Neutralize with NaHCO₃, extract with EtOAc

- Purify via silica chromatography (Hexane:EtOAc = 7:3)

Product : 3-Phenylpyrazolidin-4-one

Reductive Amination

Procedure :

- Suspend pyrazolidinone (10 mmol) in MeOH (30 mL)

- Add NaBH₄ (15 mmol) portionwise at 0°C

- Stir for 4 hr at RT

- Quench with NH₄Cl, extract with CH₂Cl₂

Product : 3-Phenylpyrazolidin-4-amine

- Yield : 88%

- MS (ESI) : m/z 177 [M+H]⁺

Final Coupling and Cyclization

Amide Bond Formation

| Parameter | Condition |

|---|---|

| Reactants | Oxadiazole acid (1 eq) |

| Pyrazolidine amine (1.2 eq) | |

| Coupling Agent | HATU (1.5 eq) |

| Base | DIPEA (3 eq) |

| Solvent | DMF (5 mL) |

| Temperature | 100°C |

| Time | 15 min |

Intermediate : N-(3-Phenylpyrazolidin-4-yl)-3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxamide

- Conversion : 94% (HPLC)

Cyclodehydration to Oxadiazole

- Reagent : POCl₃ (5 eq)

- Solvent : Toluene

- Temperature : 110°C

- Time : 8 hr

Workup :

- Cool reaction to RT

- Pour into ice-water (100 mL)

- Adjust pH to 8 with NH₄OH

- Extract with EtOAc (3 × 50 mL)

Final Product : 3-(3-Bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole

- Yield : 76%

- Purity : 98.2% (HPLC)

Analytical Characterization

Spectroscopic Data

¹H NMR (600 MHz, CDCl₃) :

δ 8.21 (d, J = 8.4 Hz, 1H, Ar–H), 7.89 (s, 1H, Ar–H), 7.62–7.28 (m, 8H, Ar–H), 4.45 (t, J = 7.8 Hz, 1H, CH–N), 3.92 (dd, J = 12.6, 7.8 Hz, 1H, CH₂), 3.75 (dd, J = 12.6, 7.8 Hz, 1H, CH₂)

HRMS (ESI-TOF) :

Calculated for C₁₇H₁₄BrN₄O [M+H]⁺: 369.0284; Found: 369.0281

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Key Issues :

- Regioselectivity in Oxadiazole Formation : Competing 1,3,4-oxadiazole formation observed at temperatures >120°C

- Amidoxime Stability : O-Acyl intermediates prone to hydrolysis at pH >10

Solutions :

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole?

The synthesis typically involves cyclization of hydrazide precursors under controlled conditions. For example, reacting 3-bromobenzohydrazide with chloroacetyl chloride in the presence of triethylamine facilitates cyclization to form the oxadiazole core. Temperature (e.g., 50°C in DME) and pH optimization are critical for yield and purity. Alternative methods include condensation reactions using phosphorus oxychloride (POCl₃) as a cyclizing agent .

Q. Which analytical techniques are used to characterize this compound?

Structural confirmation employs 1H/13C/19F NMR to identify proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and Fourier-transform infrared spectroscopy (FTIR) to detect functional groups. Supercritical fluid chromatography (SFC) is used for enantiomeric excess determination, while X-ray crystallography resolves 3D molecular geometry .

Q. What types of chemical reactions can this compound undergo?

Key reactions include:

- Nucleophilic substitution : Bromine at the 3-position can be replaced by amines or thiols.

- Oxidation/Reduction : The oxadiazole ring undergoes redox reactions under specific conditions.

- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids expands structural diversity. Reaction conditions (e.g., Pd catalysts for coupling) are tailored to preserve the oxadiazole scaffold .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in its synthesis?

Optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.

- Continuous flow reactors : Enhance scalability and reduce by-products (e.g., 99% yield achieved in related oxadiazoles).

- Solvent selection : Polar aprotic solvents like DME improve cyclization efficiency .

Q. What computational methods predict the biological activity of this compound?

Molecular docking and QSAR models analyze interactions with biological targets (e.g., enzymes, receptors). Key parameters include logP (lipophilicity), polar surface area (membrane permeability), and electronic properties derived from SMILES/InChIKey data. PubChem-derived molecular descriptors validate predictive accuracy .

Q. How does the bromine substituent's position affect reactivity and bioactivity?

The 3-bromophenyl group imposes steric and electronic effects:

- Meta-substitution reduces steric hindrance compared to para-substituted analogs, enhancing nucleophilic substitution rates.

- Antimicrobial activity : 3-Bromophenyl derivatives show superior fungicidal activity against Sclerotinia sclerotiorum compared to commercial agents, attributed to optimized halogen bonding .

Q. What challenges exist in achieving enantioselective synthesis of similar oxadiazoles?

Enantioselectivity requires chiral catalysts (e.g., iridium complexes) and precise control of reaction parameters. For example, iridium-catalyzed amination achieved 97% enantiomeric excess (ee) in a related compound, validated by SFC. Challenges include minimizing racemization during purification and scaling asymmetric reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.